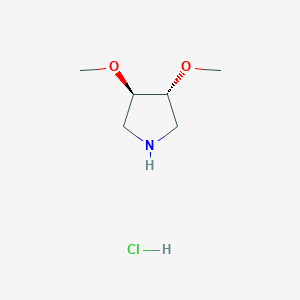

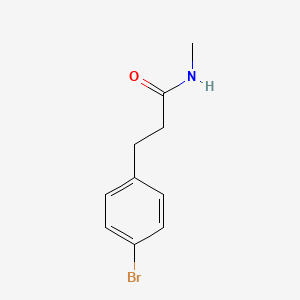

![molecular formula C19H18N2O6 B3170350 benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate CAS No. 94254-56-5](/img/structure/B3170350.png)

benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate

Übersicht

Beschreibung

Benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate, commonly known as Z-DEVD-FMK, is a chemical compound used in scientific research. It is a caspase inhibitor that has been found to have a wide range of applications in various fields of study.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of “benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate,” also known as “Dibenzyl malonyldicarbamate,” focusing on six unique applications:

Pharmaceutical Development

Dibenzyl malonyldicarbamate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a precursor in the development of drugs, particularly those targeting specific enzymes or receptors. This compound’s ability to form stable carbamate linkages makes it valuable in creating prodrugs that can be activated in the body to release the active drug .

Anticonvulsant Research

This compound has been explored for its potential anticonvulsant properties. Researchers have investigated its ability to modulate neurotransmitter systems and reduce seizure activity. The carbamate group in its structure is known to interact with the central nervous system, making it a candidate for developing new anticonvulsant medications .

Green Chemistry and Sustainable Synthesis

Dibenzyl malonyldicarbamate is used in green chemistry for the sustainable synthesis of carbamates. Mechanochemical methods, such as ball milling, have been employed to synthesize this compound without the use of harmful solvents. This approach aligns with the principles of green chemistry, aiming to reduce environmental impact and improve safety in chemical processes .

Protecting Groups in Organic Synthesis

In organic synthesis, dibenzyl malonyldicarbamate serves as a protecting group for amines. Its stability under various reaction conditions allows chemists to temporarily protect functional groups during multi-step synthesis processes. This application is crucial in the synthesis of complex molecules, including peptides and other bioactive compounds .

Enzyme Inhibition Studies

The compound is used in enzyme inhibition studies to understand its interaction with specific enzymes. By modifying its structure, researchers can design inhibitors that bind to enzyme active sites, providing insights into enzyme function and aiding in the development of enzyme-targeted therapies .

Material Science and Polymer Chemistry

Dibenzyl malonyldicarbamate is explored in material science for its potential in polymer chemistry. It can be incorporated into polymer backbones to introduce carbamate linkages, enhancing the mechanical properties and stability of the resulting materials. This application is particularly relevant in developing advanced materials for industrial and biomedical applications .

These applications highlight the versatility and importance of dibenzyl malonyldicarbamate in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Eigenschaften

IUPAC Name |

benzyl N-[3-oxo-3-(phenylmethoxycarbonylamino)propanoyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6/c22-16(20-18(24)26-12-14-7-3-1-4-8-14)11-17(23)21-19(25)27-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,22,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXLHZCLTRXDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=O)CC(=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3170290.png)

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine](/img/structure/B3170324.png)

![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)

![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)